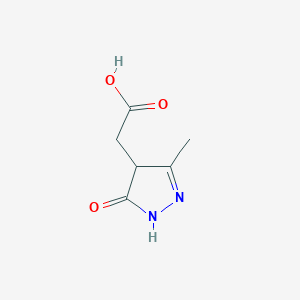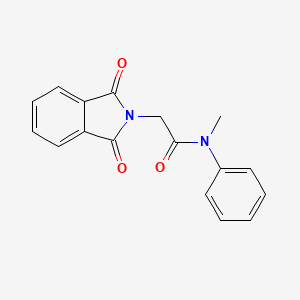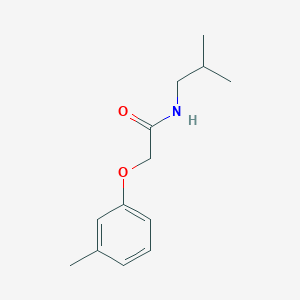
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid” is a compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The molecular formula of “2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid” is C7H10N2O3, with an average mass of 170.166 Da .Wissenschaftliche Forschungsanwendungen
Novel Mannich Bases Synthesis
A study by Naik et al. (2013) explored the synthesis of new Mannich bases containing a pyrazolone moiety, which includes derivatives of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid. These compounds were characterized using various analytical methods and their electrochemical behaviors were examined (Naik et al., 2013).
Antimicrobial Activity
Reddy et al. (2013) synthesized novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety, which includes derivatives of this compound. They characterized these new compounds and evaluated their antimicrobial activities, finding some exhibited significant activity (Reddy et al., 2013).
Corrosion Inhibition for Mild Steel
Lgaz et al. (2018) investigated the effectiveness of pyrazoline derivatives, including 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid derivatives, as corrosion inhibitors for mild steel. Their study employed experimental and theoretical methods to demonstrate high inhibition efficiency of these compounds (Lgaz et al., 2018).
Divergent Cyclisations
Smyth et al. (2007) discussed the reaction of a similar compound, leading to the formation of alternative cyclic imide products. This study provided insights into the reaction mechanism and the influence of different factors on the outcome of cyclisation (Smyth et al., 2007).
Reaction with Acetylenedicarboxylic Acids
Danilkina et al. (2011) explored the reactions of dimethyl acetylenecarboxylate with derivatives of 4,5-dihydro-1H-pyrazole-1-carbothioamides, leading to the synthesis of various thiazole and thiazin derivatives. This work highlights the utility of these reactions in synthesizing heterocyclic compounds (Danilkina et al., 2011).
Germination Inhibitory Constituents
Oh et al. (2002) isolated a related compound, (5-butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, from the flowers of Erigeron annuus. This compound, along with others, showed inhibitory effects on the germination of lettuce seeds (Oh et al., 2002).
Isomerization of 1-Aminobarbituric Acids
Jacobsen et al. (1979) demonstrated that 1-aminobarbituric acid undergoes isomerization to form 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid, showing the potential for synthesizing oxotriazolyl aliphatic acids (Jacobsen et al., 1979).
Corrosion Inhibition Studies
Another study by Lgaz et al. (2020) expanded on their earlier work, demonstrating the utility of pyrazoline derivatives as corrosion inhibitors in hydrochloric acid solution. They combined experimental and computational techniques to explore the mechanisms of corrosion inhibition (Lgaz et al., 2020).
Ammoxidation of Alcohols
Xie et al. (2014) investigated the use of Cu(II)/pypzacac complexes in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, highlighting the role of pyrazoline derivatives in these catalytic processes (Xie et al., 2014).
Zukünftige Richtungen
The future directions for “2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. There’s a growing interest in the field of medicinal chemistry for structurally diverse compounds containing a pyrazole nucleus .
Eigenschaften
IUPAC Name |
2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(2-5(9)10)6(11)8-7-3/h4H,2H2,1H3,(H,8,11)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGYDEGDXANEHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)


![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)





